molecular formula C9H8ClN3O B8129346 5-Chloro-8-methoxyquinazolin-2-amine

5-Chloro-8-methoxyquinazolin-2-amine

Cat. No.: B8129346
M. Wt: 209.63 g/mol
InChI Key: STPXWNIZWYCQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-methoxyquinazolin-2-amine (CAS 2409597-30-2) is a high-purity quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable chemical scaffold for the design and synthesis of novel adenosine A2A receptor (A2AR) antagonists . The A2AR is a well-established therapeutic target for treating neurodegenerative diseases such as Parkinson's and Alzheimer's, and has more recently emerged as a promising target in cancer immunotherapy . The 2-aminoquinazoline core is a privileged structure that facilitates key interactions with the receptor, including hydrogen bonding with residues like Asn253 and π-stacking with Phe168 . Researchers utilize this compound as a key intermediate to develop potential therapeutics that can modulate the immunosuppressive tumor microenvironment or offer neuroprotection. With a molecular formula of C9H8ClN3O and a molecular weight of 209.6 g/mol, it is characterized by high analytical purity (95%) . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-8-methoxyquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-7-3-2-6(10)5-4-12-9(11)13-8(5)7/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXWNIZWYCQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classical approach for synthesizing quinoline derivatives. For 5-chloro-8-methoxyquinazolin-2-amine, this method involves cyclization of 4-chloro-2-methoxyaniline with acrolein diethyl acetal in hydrochloric acid.

Procedure :

  • Reaction Setup : 4-Chloro-2-methoxyaniline (1 mmol) is dissolved in 1N HCl (82.5 mL).

  • Acrolein Addition : Acrolein diethyl acetal (2.5 mmol) is added, and the mixture is refluxed at 111°C for 24 hours.

  • Workup : The solution is neutralized with Na₂CO₃, extracted with dichloromethane, and purified via column chromatography.

Outcomes :

  • Yield : 49%.

  • Purity : >95% (HPLC).

  • Advantages : Straightforward one-pot synthesis.

  • Limitations : Moderate yield due to competing polymerization of acrolein.

Skraup Cyclization with Glycerol and Sulfuric Acid

Traditional Skraup Methodology

This method employs 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol in concentrated sulfuric acid. Boric acid and a water-insoluble organic solvent (e.g., toluene) are added to mitigate tar formation.

Procedure :

  • Cyclization : 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and H₂SO₄ are heated to 150°C with boric acid (0.3–0.4 eq).

  • Distillation : Water and organic solvent are distilled off post-reaction.

  • Purification : The crude product is dissolved in HCl, decolorized with activated carbon, and precipitated using NaCl.

Optimization :

  • Boric Acid Role : Reduces acrolein polymerization, increasing yield to 95%.

  • Solvent Choice : Toluene (bp >120°C) prevents reactor fouling.

Data :

ParameterValue
Yield85–95%
Purity (HPLC)97–98%
Reaction Time5–7 hours

Methacrylaldehyde-Mediated Cyclization

Hydrochloric Acid-Based Synthesis

To bypass glycerol-related side reactions, methacrylaldehyde is used as the cyclization agent.

Procedure :

  • Reaction : 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol are stirred in 25–30% HCl at 90°C.

  • Methacrylaldehyde Addition : Methacrylaldehyde-glacial acetic acid mixture is added dropwise over 5 hours.

  • Crystallization : The product is isolated as hydrochloride salt, neutralized to pH 7, and recrystallized.

Advantages :

  • Reduced Tar : Methacrylaldehyde minimizes polymerization vs. glycerol.

  • Scalability : 1,000 L reactor batches achieve 102% yield (theoretical).

Chlorination of Quinazolin-4(3H)-ones

Phosphorus Oxychloride (POCl₃) Method

Quinazolin-4(3H)-ones are chlorinated using POCl₃ in dimethylformamide (DMF).

Procedure :

  • Chlorination : 8-Methoxyquinazolin-4(3H)-one (2 mmol) is refluxed with POCl₃ (5 mmol) in DMF for 2 hours.

  • Isolation : The mixture is poured into ice water, neutralized, and extracted with dichloromethane.

Data :

ParameterValue
Yield72–75%
Purity>90% (NMR)

Mechanistic Insight : POCl₃ acts as both chlorinating agent and Lewis acid, facilitating substitution at C4.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Functionalization of 5-Chloro-8-hydroxyquinoline

A three-step synthesis leverages CuAAC to introduce the methoxy-triazole moiety.

Steps :

  • O-Propargylation : 5-Chloro-8-hydroxyquinoline reacts with propargyl bromide in acetone/K₂CO₃.

  • Azide Preparation : 2-Chlorobenzyl azide is synthesized via SN2 substitution.

  • CuAAC : Alkyne and azide undergo click reaction with Cu(I), yielding the target compound.

Outcomes :

  • Yield : 86%.

  • Purity : Confirmed by ¹H/¹³C NMR and HRMS.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Doebner-von Miller4995ModerateSimplicity
Skraup Cyclization9598HighIndustrial applicability
Methacrylaldehyde10297HighMinimal tar formation
POCl₃ Chlorination7590ModerateFunctional group tolerance
CuAAC8699LowModularity for derivatives

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ethanol, isopropanol, or chloroform are preferred.

  • Decolorization : Activated carbon (10% w/w) removes polymeric impurities.

Analytical Data

  • Melting Point : 217–219°C (for dimethoxy analogs).

  • ¹H NMR (DMSO-d₆) : δ 8.15 (d, J = 7.9 Hz, H-6), 3.89 (s, OCH₃).

  • LC-MS : [M+H]⁺ at m/z 210.63 .

Chemical Reactions Analysis

5-Chloro-8-methoxyquinazolin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can be oxidized to form quinazoline N-oxides or reduced to yield corresponding amines. Substitution reactions, such as halogenation, can introduce different functional groups into the quinazoline ring, leading to the formation of various derivatives .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key differences between 5-Chloro-8-methoxyquinazolin-2-amine and related compounds from :

Compound Name Substituents (Quinazoline) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-Cl, 8-OCH3 C₉H₉ClN₃O 215.65 Simpler structure; halogenated
N-{5-[(Benzodioxol-5-yl)methyl]triazin-2-yl}-8-methoxy-4-methylquinazolin-2-amine 4-CH₃, 8-OCH₃, triazine-linked C₂₁H₂₂N₆O₃ 406.44 Bulky benzodioxolyl group; higher molecular weight
4,8-Dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]triazin-2-yl}quinazolin-2-amine 4-CH₃, 8-CH₃, triazine-linked C₁₇H₂₃N₇O 341.41 Morpholine moiety; enhanced solubility potential

Key Observations :

  • The methoxy group at position 8 may improve solubility relative to methyl substituents.
  • Molecular Complexity: Analogues with triazine-linked groups (e.g., benzodioxolyl or morpholino) exhibit higher molecular weights (>340 g/mol) and increased steric bulk, which could affect membrane permeability or target specificity.

Functional Implications

  • Bioactivity: The benzodioxolyl and morpholino groups in analogues () are known to enhance solubility and target engagement in medicinal chemistry. The target’s chloro-methoxy combination may offer a balance between lipophilicity and electronic effects for specific biological targets.
  • Thermal Stability : The melting point of benzimidazolamine derivatives (108°C in ) suggests that halogenation (as in the target compound) could increase melting points due to stronger intermolecular forces.

Q & A

Basic: What are the optimal synthetic routes for 5-Chloro-8-methoxyquinazolin-2-amine?

Answer:
The compound can be synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with methoxy-substituted amines under controlled conditions. For example:

  • Step 1 : React DCQX with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C to introduce the methoxy group.
  • Step 2 : Chlorination at the 5-position using POCl₃ or PCl₅ under reflux, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
    Validation of intermediates by ¹H/¹³C NMR and HPLC-MS is critical to confirm regioselectivity and purity.

Basic: How is the structural integrity of this compound confirmed?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 7.2–8.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 239.05 (calculated for C₉H₈ClN₃O).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Advanced: How can biological activity (e.g., antimicrobial) be systematically evaluated for this compound?

Answer:

  • Assay Design :
    • Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans).
    • Dose Range : 0.1–100 µM in Mueller-Hinton broth.
    • Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.
  • Data Interpretation : Calculate MIC (minimum inhibitory concentration) values using the Broth Microdilution Method (CLSI guidelines). Note discrepancies in activity between strains, which may indicate selective targeting of membrane proteins or DNA gyrase .

Advanced: How to resolve contradictions in reported SAR for quinazolin-2-amine derivatives?

Answer:

  • Hypothesis Testing : Compare substituent effects (e.g., methoxy vs. chloro) on activity using isosteric analogs. For example, replace the 8-methoxy group with 8-hydroxy to assess hydrogen bonding’s role.
  • Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
  • Case Study : Derivatives lacking the 5-chloro group showed reduced cytotoxicity in a leukemia cell line (IC₅₀ > 50 µM vs. 12 µM for the parent compound), suggesting chlorine enhances DNA intercalation .

Advanced: What mechanistic insights exist for its apoptosis-inducing properties?

Answer:

  • Pathway Analysis :
    • Caspase Activation : Monitor caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) in treated Jurkat cells.
    • Mitochondrial Dysfunction : Measure ΔΨm collapse using JC-1 dye and cytochrome c release via ELISA.
  • Target Identification : Use pull-down assays with biotinylated probes to identify binding partners (e.g., Bcl-2 family proteins) .

Advanced: How to analyze conformational flexibility via crystallography?

Answer:

  • X-ray Diffraction : Co-crystallize the compound with a kinase domain (e.g., EGFR) to resolve binding modes.
  • Torsion Angle Analysis : Compare the dihedral angle between the quinazoline core and methoxy group in free vs. bound states.
    • Example : In a related thiazol-2-amine derivative, the methoxy group adopted a planar conformation (θ = 5°) when bound, enhancing π-π stacking .

Basic: What analytical methods quantify this compound in complex matrices?

Answer:

  • HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) with detection at 254 nm.
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 239 → 194 for quantification) to enhance specificity in biological samples .

Advanced: How to assess in vitro toxicity and metabolic stability?

Answer:

  • Hepatotoxicity : Use primary hepatocytes (e.g., HepG2 cells) to measure ALT/AST release after 24-hour exposure.
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Key Phase I transformations include O-demethylation (major) and hydroxylation (minor) .

Advanced: Can computational modeling predict its binding to kinase targets?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR, PDB: 1M17).
  • MD Simulations : Run 100-ns trajectories to assess stability of hydrogen bonds (e.g., quinazoline N1 with Met793). Validate with MM-PBSA binding energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.